molecular formula C7H5F2IO B2485696 1,3-Difluoro-2-iodo-5-methoxybenzene CAS No. 1140622-69-0

1,3-Difluoro-2-iodo-5-methoxybenzene

Cat. No. B2485696
CAS RN: 1140622-69-0
M. Wt: 270.017
InChI Key: VWEHWALQPZFYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds like 1,3-Difluoro-2-iodo-5-methoxybenzene typically involves electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed coupling reactions. For instance, a similar compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, demonstrating a potential pathway for introducing fluorine atoms into aromatic rings (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly affected by the presence and position of halogen atoms due to their electronegativity and size. For compounds like 1,3,5-trifluorobenzene, X-ray crystallography and NMR spectroscopy have been employed to determine molecular geometry, indicating how fluorine atoms influence bond angles and electron distribution. The introduction of an iodine atom and a methoxy group would further modify the electronic and steric landscape, potentially leading to unique structural characteristics (Wang et al., 2023).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Regioselective Synthesis and Pharmacological Properties : A study focused on the regioselectively controlled synthesis of specific pyrazolylbenzenesulfonamides, demonstrating a method to prepare isomers with significant pharmacological properties. Although it doesn't directly involve 1,3-Difluoro-2-iodo-5-methoxybenzene, this research underlines the importance of structural precision in medicinal chemistry, which could be relevant for the synthesis and applications of the compound (Lobo et al., 2015).

Imaging and Diagnostic Applications

  • Development of Imaging Agents : A study reported the synthesis and evaluation of fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of tumors using positron emission tomography (PET). This highlights the potential of structurally related compounds in the development of diagnostic agents and might point towards possible imaging applications of 1,3-Difluoro-2-iodo-5-methoxybenzene (Tu et al., 2007).

Metabolic Studies and Drug Development

  • Metabolic Activation and Carcinogenicity Studies : Research focused on the metabolic activation, DNA adduct formation, and carcinogenicity of a specific synthetic acetylenic analogue, shedding light on the metabolic pathways and potential toxicological implications of related compounds. This could be important for understanding the metabolic behavior of 1,3-Difluoro-2-iodo-5-methoxybenzene in biological systems (Fennell et al., 1985).

Neurochemical Applications

  • Neurochemical Investigations : A study on 1,3-dinitrobenzene-induced astroglial injury in the rat brain provided insights into neurochemical changes and cerebral damage, which might be pertinent to understanding the neurotoxicity or neuroprotective properties of related chemical structures, including 1,3-Difluoro-2-iodo-5-methoxybenzene (Mavroudis et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P302+P352 (IF ON SKIN: Wash with plenty of water) .

properties

IUPAC Name

1,3-difluoro-2-iodo-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEHWALQPZFYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-2-iodo-5-methoxybenzene

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